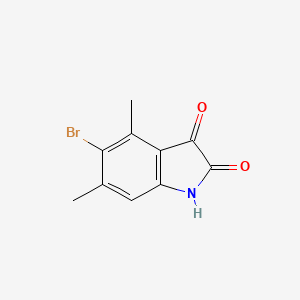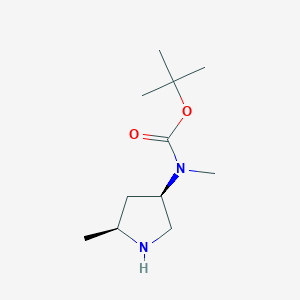![molecular formula C13H24N2O2 B13323826 tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate](/img/structure/B13323826.png)
tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate is a chemical compound known for its unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a tert-butyl group, a carbamate functional group, and an 8-azabicyclo[3.2.1]octane scaffold, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often involve the use of specific reagents and conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a small molecule inhibitor of excitatory amino acid transporters, which are proteins that regulate neurotransmitter concentrations in the central nervous system . This makes it a potential candidate for the development of new therapeutic agents for neurological disorders .
Wirkmechanismus
The mechanism of action of tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets in the central nervous system. It acts as an inhibitor of excitatory amino acid transporters, thereby modulating the concentration of neurotransmitters like glutamate. This modulation can affect various neural pathways and has implications for the treatment of neurological conditions .
Vergleich Mit ähnlichen Verbindungen
tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate can be compared with other similar compounds such as tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate and tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific biological activities.
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9/h9-11,14H,5-8H2,1-4H3 |
InChI-Schlüssel |
VOBUDGXVBPWVIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13323746.png)
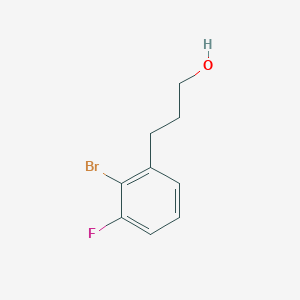

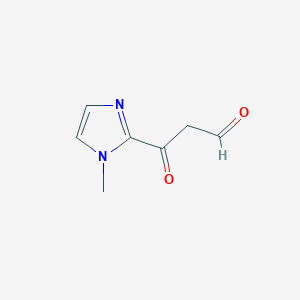
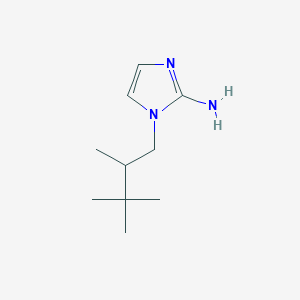
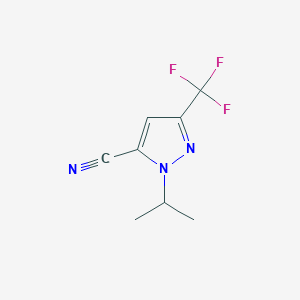
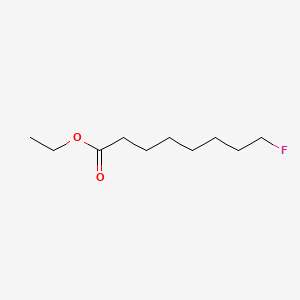
![3,6-Dibromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B13323784.png)
![2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid](/img/structure/B13323795.png)
